N-[(4-ethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide
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Overview
Description
N-[(4-ethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
The synthesis of N-[(4-ethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide involves multiple steps. The process typically begins with the preparation of the 1,2,4-triazole core, followed by the introduction of various substituents through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-[(4-ethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[(4-ethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics.
Medicine: It has shown promising anticancer properties, particularly against human cancer cell lines such as MCF-7, Hela, and A549. .
Mechanism of Action
The mechanism of action of N-[(4-ethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens. By binding to the active site of the enzyme, the compound prevents the conversion of androgens to estrogens, thereby reducing the proliferation of estrogen-dependent cancer cells .
Comparison with Similar Compounds
N-[(4-ethyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide can be compared with other 1,2,4-triazole derivatives, such as:
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones These compounds share a similar triazole core but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of substituents in this compound contributes to its distinct properties and potential as a therapeutic agent .
Properties
Molecular Formula |
C20H29N5O3S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[[4-ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C20H29N5O3S2/c1-4-24-18(14-25(30(3,27)28)17-8-6-5-7-9-17)21-22-20(24)29-15-19(26)23-12-10-16(2)11-13-23/h5-9,16H,4,10-15H2,1-3H3 |
InChI Key |
OUSTZCBDEYAUGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCC(CC2)C)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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